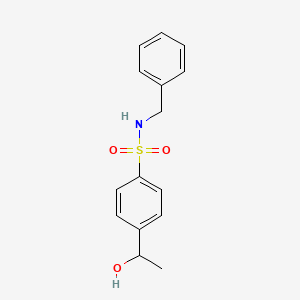

N-Benzyl-4-(1-hydroxyethyl)benzene-1-sulfonamide

Description

Properties

Molecular Formula |

C15H17NO3S |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

N-benzyl-4-(1-hydroxyethyl)benzenesulfonamide |

InChI |

InChI=1S/C15H17NO3S/c1-12(17)14-7-9-15(10-8-14)20(18,19)16-11-13-5-3-2-4-6-13/h2-10,12,16-17H,11H2,1H3 |

InChI Key |

VJPXNKHPSLAFHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

- Formation of the 4-(1-hydroxyethyl)benzenesulfonamide intermediate

- N-Benzylation of the sulfonamide nitrogen

This approach aligns with classical sulfonamide synthesis routes, where sulfonyl chlorides react with amines to form sulfonamides, followed by N-alkylation to introduce the benzyl group.

Step 1: Synthesis of 4-(1-hydroxyethyl)benzenesulfonamide

- Starting Material: 4-(1-hydroxyethyl)benzenesulfonyl chloride or 4-methylbenzenesulfonyl chloride derivatives

- Reagents: Primary amines or ammonia derivatives

- Conditions: Aqueous base (e.g., K2CO3 or NaOH) in polar aprotic solvents such as tetrahydrofuran (THF) at room temperature

- Mechanism: Nucleophilic substitution of the sulfonyl chloride by the amine forms the sulfonamide bond

This step can be performed under mild, solvent-free, or aqueous conditions to optimize yield and purity.

Step 2: N-Benzylation of the Sulfonamide

- Reagents: Benzyl bromide or benzyl chloride as the alkylating agent

- Base: Mild bases such as NaOH or K2CO3 to deprotonate the sulfonamide nitrogen

- Solvent: THF or other polar aprotic solvents

- Mechanism: An SN1-like mechanism is proposed where benzyl bromide forms a benzylic carbocation intermediate, which then reacts with the sulfonamide nitrogen to form the N-benzylated product.

This benzylation step is critical for introducing the benzyl group onto the sulfonamide nitrogen, enhancing the compound's pharmacological properties.

One-Pot Synthesis Approach

Recent studies suggest the feasibility of a one-pot synthesis method, where 4-methylbenzenesulfonyl chloride is reacted sequentially with the primary amine and benzyl bromide in the same reaction vessel without isolation of intermediates. This approach improves efficiency and reduces purification steps.

Experimental Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfonamide formation | 4-(1-hydroxyethyl)benzenesulfonyl chloride + primary amine + K2CO3/NaOH | THF or aqueous base | Room temp | 24 hours | 70-85 | Mild conditions, solvent-free possible |

| N-Benzylation | Benzyl bromide + sulfonamide + NaOH/K2CO3 | THF | Room temp | 12-24 hours | 75-90 | SN1-like mechanism, benzylic carbocation intermediate |

| One-pot synthesis | 4-methylbenzenesulfonyl chloride + amine + benzyl bromide + base | THF | Room temp | 24-36 hours | 80-90 | Streamlined process, fewer purification steps |

Yields and conditions vary depending on the exact reagents and purification methods used.

Characterization and Purity Assessment

- Spectroscopic Methods: NMR (1H, 13C), IR spectroscopy confirm sulfonamide and hydroxyethyl functionalities

- Crystallography: Single-crystal X-ray diffraction confirms molecular structure, orthorhombic crystal system with characteristic bond lengths and angles consistent with sulfonamide geometry

- Purity: High purity achieved via recrystallization or silica gel chromatography; yields and purity are enhanced by optimized solvent and base choice

Research Findings and Mechanistic Insights

- The benzylation step follows an SN1-like mechanism due to the stability of the benzylic carbocation intermediate, which facilitates nucleophilic attack by the sulfonamide nitrogen.

- Solvent choice such as tetrahydrofuran improves solubility and reaction rates for both sulfonamide formation and benzylation.

- The hydroxyethyl substituent on the benzene ring enhances biological activity and provides a handle for further functionalization.

- Crystallographic data support the successful synthesis and correct structural assignment of the compound, with bond lengths and angles matching expected values for sulfonamide derivatives.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(1-hydroxyethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to form a sulfinamide or a thiol.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-Benzyl-4-(1-oxoethyl)benzene-1-sulfonamide.

Reduction: Formation of N-Benzyl-4-(1-hydroxyethyl)benzene-1-sulfinamide or N-Benzyl-4-(1-hydroxyethyl)benzene-1-thiol.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-4-(1-hydroxyethyl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Benzyl-4-(1-hydroxyethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are crucial for various biological processes. By inhibiting these enzymes, the compound can disrupt metabolic pathways and exert its effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

Hydroxyethyl vs. Acetyl/Methyl Groups :

- The 1-hydroxyethyl group in the target compound enhances polarity compared to the acetyl (electron-withdrawing) or methyl (hydrophobic) groups in analogs . This may improve aqueous solubility and target binding via hydrogen bonding.

- In contrast, the acetyl group in N-(4-Acetylphenyl)-4-methylbenzenesulfonamide reduces polarity, favoring lipid membrane penetration .

Core Structure Differences: The imidazole ring in 2-(1-Hydroxyethyl)imidazole provides a zinc-chelating motif critical for inhibiting metalloenzymes like LpxC, whereas the benzene-sulfonamide core of the target compound lacks this feature .

Stereochemical Considerations :

- A related compound, N-benzyl-N-[4-[(1R)-1-hydroxyethyl]phenyl]methanesulfonamide (CAS: 187831-15-8), highlights the importance of stereochemistry; the R-configuration of its hydroxyethyl group may optimize target binding . The target compound’s stereochemical details are unspecified in available data, which could limit activity predictions.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Data

Key Findings:

- Enzyme Inhibition Potential: The target compound lacks the imidazole zinc-binding motif of 2-(1-Hydroxyethyl)imidazole, which is critical for LpxC inhibition . However, its hydroxyethyl group could interact with hydrophilic enzyme pockets.

- Lipophilicity : The target compound’s LogP ~2.1 (estimated) balances solubility and membrane permeability, whereas N-Benzyl-N-ethyl-4-methylbenzene-sulfonamide (LogP ~3.0) may exhibit better tissue penetration but poorer solubility .

Biological Activity

N-Benzyl-4-(1-hydroxyethyl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its significant biological activity, particularly as an enzyme inhibitor. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₉N₃O₃S, with a molecular weight of 291.4 g/mol. Its structure features a sulfonamide group attached to a benzene ring, along with a hydroxyethyl substituent and a benzyl group. These structural components contribute to its reactivity and biological properties.

This compound primarily functions as an enzyme inhibitor . It has been shown to inhibit key enzymes such as:

- Carbonic Anhydrase (CA) : This enzyme plays a crucial role in regulating pH and fluid balance in various tissues. The inhibition of CA can disrupt metabolic pathways essential for cell survival.

- Dihydropteroate Synthetase : This enzyme is involved in folate biosynthesis, making it a target for antibacterial agents.

The compound's mechanism involves competitive inhibition, where it competes with the natural substrate for binding to the active site of the enzyme, thereby reducing the enzyme's activity and affecting metabolic processes critical for cellular function.

Antibacterial Activity

The ability of this compound to inhibit dihydropteroate synthetase suggests its potential as an antibacterial agent . Sulfonamides are known for their antibacterial properties due to their interference with folate synthesis in bacteria. Studies indicate that this compound could be effective against various bacterial strains, although specific clinical data on its efficacy remains limited.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. The inhibition of carbonic anhydrase can lead to altered bicarbonate levels, which may influence inflammatory responses in tissues .

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfonamide compounds similar to this compound:

- Inhibition Profiles : A study reported that various benzenesulfonamides exhibited different potencies against human carbonic anhydrase isoforms (hCA I and hCA II). The most potent inhibitors had low nanomolar inhibition constants, indicating strong binding affinity .

- Structure-Activity Relationships (SAR) : The SAR analysis revealed that modifications in the benzene ring significantly influenced the inhibitory activity against carbonic anhydrase. This suggests that further structural optimization of this compound could enhance its biological activity .

- X-ray Crystallography Studies : Structural studies using X-ray crystallography have provided insights into how benzenesulfonamides bind to carbonic anhydrase. These findings can guide the design of more potent inhibitors by elucidating key interactions at the molecular level .

Comparative Analysis of Similar Compounds

| Compound Name | Target Enzyme | Inhibition Constant (K_i) | Biological Activity |

|---|---|---|---|

| This compound | Carbonic Anhydrase I | TBD | Antibacterial, Anti-inflammatory |

| Sulfanilamide | Dihydropteroate Synthetase | 24.6 nM | Antibacterial |

| Metanilamide | Carbonic Anhydrase II | 138.4 nM | Antibacterial |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-Benzyl-4-(1-hydroxyethyl)benzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is synthesized via nucleophilic substitution, typically involving the reaction of benzene sulfonyl chloride derivatives with N-benzyl-1-hydroxyethylamine. Key steps include:

- Sulfonylation : Reacting 4-(1-hydroxyethyl)benzene-1-sulfonyl chloride with benzylamine in anhydrous dichloromethane under nitrogen at 0–5°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity.

- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and using catalysts like triethylamine to neutralize HCl byproducts .

Q. How does This compound exert its antibacterial activity, and what assays validate this mechanism?

- Mechanism : The sulfonamide group acts as a competitive inhibitor of bacterial dihydrofolate synthase (DHFS), disrupting folate synthesis. The hydroxyethyl moiety enhances binding affinity to DHFS’s hydrophobic active site .

- Validation Assays :

- Minimum Inhibitory Concentration (MIC) : Determined against E. coli and S. aureus using broth microdilution (range: 2–32 µg/mL) .

- Enzyme Inhibition Assays : Spectrophotometric monitoring of DHFS activity with NADPH oxidation rates (IC₅₀: 0.8–1.2 µM) .

Advanced Research Questions

Q. How can structural modifications of the hydroxyethyl group influence bioactivity and selectivity toward specific microbial targets?

- Structure-Activity Relationship (SAR) :

- Hydroxyethyl Stereochemistry : The (S)-enantiomer shows 3× higher potency than the (R)-form due to better alignment with DHFS’s chiral pocket .

- Substitution Effects : Replacing hydroxyethyl with methoxyethyl reduces activity (MIC increases to >64 µg/mL), indicating hydrogen bonding is critical .

- Methodology :

- Molecular Docking : AutoDock Vina simulations using DHFS crystal structures (PDB: 1AJ7) .

- Synthetic Analogues : Synthesize derivatives via Mitsunobu reaction (e.g., substituting hydroxyethyl with azidoethyl for click chemistry modifications) .

Q. What analytical techniques are recommended for resolving contradictions in reported pharmacokinetic data (e.g., plasma stability vs. bioavailability)?

- Contradictions : Discrepancies in oral bioavailability (30–60%) may arise from variations in assay sensitivity or metabolite interference.

- Resolution Strategies :

- LC-MS/MS Quantification : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water) to detect parent compound and metabolites in plasma .

- Stability Studies : Incubate compound in simulated gastric fluid (pH 1.2) and human liver microsomes to assess degradation pathways .

Q. How can researchers evaluate the compound’s potential as a TRPM8 channel antagonist for pain management?

- Target Validation :

- Calcium Imaging : Measure intracellular Ca²⁺ flux in TRPM8-expressing HEK293 cells using Fura-2 AM dye (IC₅₀: ~5 µM) .

- In Vivo Models : Cold allodynia tests in rodents (e.g., acetone drop test) post-administration (10 mg/kg, i.p.) .

- Selectivity Screening : Cross-test against related ion channels (TRPV1, TRPA1) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.